molecular formula C17H16N4O2 B2899538 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034473-94-2

4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2899538
CAS No.: 2034473-94-2
M. Wt: 308.341
InChI Key: ISNMWZOIJHANFA-UHFFFAOYSA-N
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Description

4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound with a molecular formula of C17H16N4O2 This compound is notable for its unique structure, which includes a pyrazine ring, a piperidine ring, and a benzonitrile group

Preparation Methods

The synthesis of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of pyrazine-2-ol with piperidine-1-carbonyl chloride to form the pyrazin-2-yloxy piperidine intermediate. This intermediate is then reacted with 4-cyanobenzoyl chloride under appropriate conditions to yield the final product .

Chemical Reactions Analysis

4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar compounds to 4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile include other pyrazine derivatives and piperidine-containing molecules. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-10-13-3-5-14(6-4-13)17(22)21-9-1-2-15(12-21)23-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNMWZOIJHANFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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